cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
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Overview
Description
Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a methanol group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopropyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)carboxylic acid .
Scientific Research Applications
Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(1-methyl-1H-pyrazol-3-yl)methanol
- Cyclopropyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol
- Cyclopropyl(1,5-dimethyl-1H-pyrazol-5-yl)methanol
Uniqueness
Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
cyclopropyl-(1,5-dimethylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCORZGCQBJDLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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